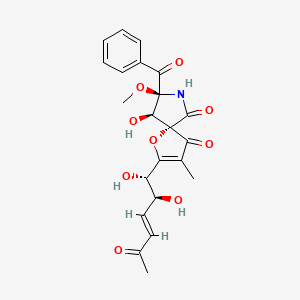

pseurotin E

Description

Pseurotin (B1257602) E as a Fungal Secondary Metabolite

Pseurotin E is classified as a fungal secondary metabolite, a diverse group of compounds produced by fungi that are not essential for their primary growth and development but often play crucial roles in their interaction with the environment. biorxiv.org Fungi, such as those from the genera Aspergillus and Penicillium, are known producers of pseurotins. biorxiv.orgthno.org The production of these compounds, including this compound, can be influenced by various environmental factors and is regulated by complex genetic pathways within the fungus. ontosight.aimdpi.com For instance, the global regulator LaeA has been shown to positively regulate the biosynthesis of the pseurotin and fumagillin (B1674178) supercluster in Penicillium species. biorxiv.org

The biosynthesis of pseurotins involves a series of intricate enzymatic reactions. ontosight.ainih.gov It begins with the creation of a polyketide intermediate through the action of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by the psoA gene. wikipedia.orgresearchgate.net This core structure then undergoes a series of modifications, including oxidations, methylations, and isomerizations, carried out by various enzymes such as cytochrome P450s and methyltransferases, to generate the diverse members of the pseurotin family. nih.govwikipedia.org

This compound within the Pseurotin Family of Natural Products

This compound belongs to the broader pseurotin family, a class of natural products characterized by a unique 1-oxa-7-azaspiro wikipedia.orgwikipedia.orgnon-2-ene-4,6-dione core structure. researchgate.netcdnsciencepub.com This family includes several other related compounds, such as pseurotin A, B, C, D, and F, each with slight variations in their chemical structure. biorxiv.org The diversity within the pseurotin family arises from the combinatorial nature of the post-PKS-NRPS modification steps in their biosynthesis. nih.gov

The different members of the pseurotin family, while sharing a common structural backbone, exhibit a range of biological activities. researchgate.netresearchgate.net For example, pseurotin A is a well-studied member known for its various bioactivities. researchgate.netmedchemexpress.com The structural variations among the pseurotins, including this compound, are of significant interest to researchers as they can lead to differences in their biological targets and efficacy.

Table 1: The Pseurotin Family of Compounds

| Compound Name | Key Structural Features |

|---|---|

| Pseurotin A | The most well-studied member, serving as a reference for the family. |

| Pseurotin B | A structural analog of Pseurotin A. |

| Pseurotin C | A structural analog of Pseurotin A. |

| Pseurotin D | An isomer of Pseurotin A, formed via an alternative cyclization mechanism. wikipedia.org |

| This compound | A member of the pseurotin family with its own distinct properties. ontosight.ai |

Significance in Life Science and Biology Research

This compound, along with other members of its family, has attracted considerable interest in life science and biology research due to its potential biological activities. ontosight.ai Research has suggested that this compound may possess antimicrobial, antifungal, and anticancer properties. ontosight.ai These potential applications have made it a subject of study in fields such as pharmacology and medical technology. ontosight.ai

The broader pseurotin family has demonstrated a wide array of biological effects, including immunosuppressive, antibacterial, nematicidal, insecticidal, and antiparasitic activities. biorxiv.orgthno.org For instance, pseurotins have been shown to inhibit the production of immunoglobulin E (IgE), suggesting potential applications in modulating immune responses. researchgate.netresearchgate.net Furthermore, research has explored the role of pseurotins in regulating bacterial community diversity and their potential as anticancer agents. biorxiv.orgnih.gov The complex chemical structure of this compound is believed to be crucial to its biological properties, and ongoing research aims to fully elucidate its mechanisms of action and potential therapeutic applications. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO9 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

(5S,8S,9R)-8-benzoyl-2-[(E,1S,2S)-1,2-dihydroxy-5-oxohex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H23NO9/c1-11(24)9-10-14(25)15(26)16-12(2)17(27)21(32-16)19(29)22(31-3,23-20(21)30)18(28)13-7-5-4-6-8-13/h4-10,14-15,19,25-26,29H,1-3H3,(H,23,30)/b10-9+/t14-,15-,19+,21+,22+/m0/s1 |

InChI Key |

HKPOITZRRWVZNT-YJGMOVEKSA-N |

Isomeric SMILES |

CC1=C(O[C@]2(C1=O)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)[C@H]([C@H](/C=C/C(=O)C)O)O |

Canonical SMILES |

CC1=C(OC2(C1=O)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C(C(C=CC(=O)C)O)O |

Synonyms |

pseurotin E |

Origin of Product |

United States |

Structural Elucidation and Absolute Stereochemistry of Pseurotin E

Methodologies for Planar Structure Determination

The determination of the flat, two-dimensional chemical structure of pseurotin (B1257602) E, including the connectivity of its atoms, was accomplished using a suite of modern spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals the complete molecular framework.

One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental to structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, their relative numbers, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms in the molecule and provides insight into their functional groups (e.g., carbonyls, alkenes, aliphatic carbons).

While the specific NMR data for pseurotin E is not detailed in foundational publications, the analysis follows the established methodology for the pseurotin class. For context and to illustrate the technique, the detailed ¹H and ¹³C NMR data for its immediate biosynthetic precursor, pseurotin A, is presented below. The structural similarities allow for a comparative understanding of the core molecular scaffold. The analysis of this compound would have similarly involved assigning each signal to a specific proton and carbon in the molecule, confirming the presence of key structural motifs such as the γ-lactam ring, the benzoyl group, and the substituted side chain.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pseurotin A (Precursor to this compound) in DMSO-d₆

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 165.7 | |

| 3 | 114.5 | 6.27 (s) |

| 4 | 171.1 | |

| 5 | 87.7 | |

| 6 | 172.9 | |

| 8 | 95.8 | |

| 9 | 75.3 | 4.43 (d, 9.4) |

| 10 | 72.8 | 4.34 (dd, 9.4, 1.8) |

| 11 | 70.8 | 4.38 (dd, 7.8, 1.8) |

| 12 | 131.6 | 5.76 (dd, 15.6, 7.8) |

| 13 | 133.5 | 5.61 (dq, 15.6, 6.4) |

| 14 | 17.8 | 1.61 (d, 6.4) |

| 15 | 21.0 | 2.02 (m) |

| 16 | 14.0 | 0.86 (t, 7.4) |

| 18 | 135.5 | |

| 19, 23 | 129.5 | 8.23 (d, 7.4) |

| 20, 22 | 128.8 | 7.51 (t, 7.4) |

| 21 | 133.2 | 7.66 (t, 7.4) |

| 8-OCH₃ | 51.5 | 3.25 (s) |

| NH | 9.93 (s) | |

| 9-OH | 5.36 (d) | |

| 10-OH | 5.36 (d) | |

| 11-OH | 5.36 (d) | |

| Data sourced from related pseurotin A studies for illustrative purposes. |

To establish the precise connectivity of atoms, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were critical in assembling the structure of this compound.

COSY experiments identify proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the ethyl group and the long-chain fragment.

HSQC spectroscopy correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a proton signal to its corresponding carbon.

HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for connecting different fragments of the molecule, for instance, linking the benzoyl group to the spirocyclic core and establishing the position of the side chain.

Through the comprehensive analysis of these 2D NMR datasets, the planar structure of this compound was unequivocally determined, confirming its shared 1-oxa-7-azaspiro[4.4]nonane core with other members of the pseurotin family.

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a new compound. For this compound, HR-ESI-MS provided a highly accurate mass measurement of the molecular ion. This experimental mass is then compared to the calculated masses of potential chemical formulas, allowing for the unambiguous determination of the molecular formula. uva.nl

The analysis of this compound by LCMS with electrospray ionization (ESI) yielded a sodium adduct ion [M+Na]⁺ at an m/z of 467.4. uva.nl This finding established the molecular formula of this compound as C₂₂H₂₃NO₉. This formula dictates that the molecule has twelve degrees of unsaturation, a constitutional parameter that is satisfied by the proposed structure containing multiple rings and double bonds (e.g., the spirocyclic system, carbonyl groups, and the benzene (B151609) ring).

| Parameter | Value |

| Molecular Formula | C₂₂H₂₃NO₉ |

| Ionization Mode | ESI |

| Observed Ion | [M+Na]⁺ |

| Observed m/z | 467.4 |

Table 2: HR-ESI-MS Data for this compound uva.nl

Determination of Absolute Stereochemistry

Beyond the planar structure, defining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is crucial. For this compound, this was achieved through a combination of spectroscopic comparison and chemical correlation to a known compound.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scispace.com The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. The stereochemistry of this compound was established by comparing its CD spectrum to that of its precursor, pseurotin A, whose absolute configuration is known. A similar pattern of Cotton effects indicates that the core stereocenters (C5, C8, and C9) share the same absolute configuration as pseurotin A. This non-destructive technique provides strong evidence for the conservation of stereochemistry during the chemical transformation from the precursor.

A powerful and definitive method for assigning absolute stereochemistry is to chemically synthesize a new compound from a starting material of known absolute configuration. This compound was synthesized from pseurotin A in a one-pot procedure. nih.gov The absolute stereochemistry of pseurotin A has been unequivocally established through methods including the X-ray crystallographic analysis of a dibromo derivative. scispace.com

The synthesis of this compound involves the regioselective epoxidation of the C10-C11 olefin in pseurotin A, likely using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), followed by subsequent reactions. semanticscholar.org Because this chemical transformation does not affect the chiral centers at positions C5, C8, and C9 of the spirocyclic core, their stereochemistry is directly inherited from pseurotin A. This chemical correlation provides conclusive proof of the absolute stereochemistry of these core centers in this compound. scispace.comnih.gov

Biosynthetic Parallels

The biosynthesis of the pseurotin family of natural products, to which this compound belongs, showcases a remarkable example of chemical diversity generated from a common precursor. nih.govnih.gov The core structure of all pseurotins is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA. nih.gov This enzyme is responsible for creating the foundational 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. nih.gov

The extensive structural variety within the family arises from the subsequent "tailoring" steps, which are carried out by a suite of modifying enzymes. This process represents a form of biosynthetic parallelism, where a single core scaffold is decorated in various ways to produce a range of distinct, yet related, molecules. The diversity is largely generated during these post-PKS-NRPS modification steps. nih.gov

Studies involving systematic gene deletion and in vitro enzymatic assays have identified several key tailoring enzymes that contribute to this diversity. nih.gov The combinatorial nature of these enzymatic modifications on the common precursor, azaspirene (B1251222), leads to the formation of numerous pseurotin analogues. nih.govnih.gov This strategy allows the producing organism, typically fungi of the genus Aspergillus, to generate a library of related compounds from a single biosynthetic pathway. nih.govnih.gov

Key Tailoring Enzymes in Pseurotin Biosynthesis

| Enzyme | Function | Reference |

|---|---|---|

| PsoD | A cytochrome P450 that oxidizes the benzyl (B1604629) carbon. | nih.gov |

| PsoC | A methyltransferase that methylates a tertiary alcohol group. | nih.gov |

| PsoE | A glutathione (B108866) S-transferase-like enzyme that isomerizes a carbon-carbon double bond in the side chain. | nih.gov |

| PsoF | A bifunctional epoxidase-C-methyltransferase that first methylates the polyketide backbone and later catalyzes a stereospecific epoxidation of the side chain. | nih.gov |

Stereochemical Diversity within the Pseurotin Family

The pseurotin family is characterized by significant stereochemical diversity, with numerous stereoisomers having been isolated and identified. This diversity is not accidental but is a direct result of the intricacies of the biosynthetic pathway. nih.gov The complex core structure, featuring five chiral centers, provides a scaffold upon which further stereochemical variations are introduced, primarily in the flexible side chain. nih.gov

The primary origin of stereochemical diversity in the pseurotin family lies in the post-PKS-NRPS modification steps. nih.gov One of the most critical steps is catalyzed by the bifunctional enzyme PsoF, which performs a stereospecific epoxidation on the C11,12 olefin of a precursor molecule. nih.gov

A key source of diversity arises immediately after this enzymatic step. The resulting epoxide is unstable and undergoes spontaneous hydrolysis. This hydrolysis is not strictly controlled enzymatically and can proceed through two different nucleophilic substitution mechanisms: a direct SN2 reaction or a vinylogous SN2' reaction. These two distinct pathways result in the formation of different diastereomers, such as pseurotin A and pseurotin D, from a single epoxide intermediate. nih.gov This non-enzymatic, divergent reaction of a common intermediate is a major contributor to the stereochemical variety observed in the family.

Additionally, the enzyme PsoE, which is predicted to be a glutathione S-transferase, is responsible for isomerizing a C=C double bond in the side chain from an E configuration to a Z configuration. nih.gov The promiscuity of other tailoring enzymes, which can accept multiple geometric isomers as substrates, further amplifies the number of possible stereoisomers generated. nih.gov

Stereochemistry is a critical determinant of the biological activity of natural products, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological targets. mdpi.com Within the pseurotin family, different stereoisomers often exhibit distinct biological profiles and potencies.

For instance, both pseurotin A and its diastereomer pseurotin D have been shown to possess immunomodulatory activities, yet they have been investigated for different specific effects. Pseurotin D has been found to significantly inhibit the activation of human T cells and induce their apoptosis by inhibiting the phosphorylation of STAT3 and STAT5 proteins. mdpi.comnih.gov Similarly, both pseurotin A and D have been shown to inhibit IgE production in B-cells by targeting the activation of STAT proteins. nih.gov

While both compounds can modulate key signaling pathways like JAK/STAT and MAPK in immune cells, the subtle differences in their three-dimensional structure, particularly in the side chain, influence their specific interactions with cellular targets. mdpi.com Pseurotin A has also been investigated for a wider range of activities, including the inhibition of chitin (B13524) synthase, induction of cell differentiation, and as an apomorphine (B128758) antagonist. nih.gov This functional divergence underscores the principle that stereochemical variations, even seemingly minor ones, can lead to significant differences in the ultimate biological function of a molecule.

Unique Spirocyclic Skeleton: The 1-Oxa-7-Azaspiro[4.4]non-2-ene-4,6-dione Core

The defining structural feature of this compound and all members of the pseurotin family is the highly substituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. nih.gov This unique heterocyclic system consists of a furanone ring and a γ-lactam ring fused at a single spirocyclic quaternary carbon atom.

This complex scaffold is biosynthesized by the PKS-NRPS hybrid enzyme, PsoA, and contains five chiral centers, contributing significantly to the molecule's structural complexity and stereochemical richness. nih.gov The presence of both oxygen and nitrogen atoms within the compact spiro-framework creates a densely functionalized core with distinct chemical properties. chemicalbook.com

The uniqueness of this skeleton lies in its intricate, stereochemically-defined architecture, which serves as a rigid scaffold from which diverse side chains can be appended. This structural feature is crucial for the varied biological activities exhibited by the pseurotin family. The stability and specific three-dimensional presentation of functional groups on this core make it an attractive scaffold in medicinal chemistry for the development of new therapeutic agents. chemicalbook.com

Chemical Synthesis and Analog Preparation of Pseurotin E

One-Pot Synthesis of Pseurotin (B1257602) E from Pseurotin A

A significant breakthrough in the preparation of pseurotin E was the development of a one-pot synthesis procedure starting from the more readily available pseurotin A. ebi.ac.uknih.gov This efficient method allows for the conversion of pseurotin A to this compound in a single reaction vessel, achieving a yield of 57%. ebi.ac.uknih.gov This process was instrumental in determining the absolute stereochemistry of this compound. ebi.ac.uknih.govjst.go.jp Similarly, a one-pot procedure was also developed for the synthesis of synerazol (B1245261) from pseurotin A, with a yield of 58%. ebi.ac.uknih.gov

Total Synthesis Approaches for Pseurotins

The total synthesis of pseurotins has been a subject of intense research, leading to several successful strategies. These approaches are crucial not only for confirming the structures of the natural products but also for providing access to analogs that are not available through isolation.

The primary challenge in synthesizing pseurotins lies in their complex, densely functionalized spirocyclic core. tohoku.ac.jpmuni.cz This core contains multiple contiguous stereogenic centers and a variety of oxygen-containing functional groups, which require precise stereochemical control throughout the synthesis. tohoku.ac.jpmuni.cz The limited availability of natural pseurotins from isolation and the difficulties in performing selective modifications on their intricate structures further highlight the need for effective total synthesis routes. muni.cz The development of synthetic routes with varying step counts, ranging from 6 to 38 steps, reflects the diverse strategies employed to tackle these challenges. muni.cz

Several enantioselective total syntheses of pseurotins have been reported, ensuring the production of a single, desired stereoisomer. One notable approach involves a nickel(II)-diamine-catalyzed enantioselective conjugate addition of a 3(2H)-furanone to an alkynyl ketone. acs.orgmuni.cz This key step, followed by a dihydroxylation-lactonization sequence, allows for the construction of the spirocyclic core with high enantioselectivity. acs.orgmuni.cz Other key reactions in enantioselective syntheses include the Sharpless asymmetric dihydroxylation and highly diastereoselective Mukaiyama aldol (B89426) reactions. acs.org Different research groups have utilized distinct strategies, such as an aldol reaction approach to couple a functionalized γ-lactam with various aldehydes, or an enantioselective Stetter reaction. acs.org

The development of advanced key intermediates has been a critical aspect of many total synthesis strategies for pseurotins. A functionalized γ-lactam aldehyde is one such crucial intermediate. nih.govresearchgate.net The synthesis of this lactam core has been achieved through methods like a tandem oxidation-cyclization of an acetylenic amide precursor. nih.govresearchgate.net However, coupling this lactam aldehyde with the necessary side chain has proven to be challenging. nih.govresearchgate.net Another key intermediate is a highly functionalized γ-lactone, which can be prepared in an enantiomerically pure form from starting materials like (S)-O,O-isopropylideneglyceraldehyde. capes.gov.br Retrosynthetic analysis often disconnects the target molecule into a side-chain aldehyde and a fully functionalized γ-lactam moiety. tohoku.ac.jpacs.org

Semisynthetic Modifications of Pseurotin A to this compound and Other Analogs

Semisynthesis, which involves the chemical modification of a natural product, has been a valuable tool for generating analogs of pseurotin A. muni.czresearchgate.net Besides the one-pot synthesis of this compound and synerazol, a wide variety of other chemical modifications have been performed on pseurotin A. ebi.ac.ukresearchgate.net These modifications have led to the creation of numerous analogs, which have been instrumental in studying structure-activity relationships. researchgate.net For instance, the preparation of about twenty new analogs of pseurotin A was undertaken to investigate their effect on immunoglobulin E production. muni.cz These semisynthetic analogs have provided preliminary data on the structure-bioactivity relationships within this class of compounds. researchgate.net

Strategies for Generating Structural Diversity in Pseurotin Analogs

Generating structural diversity in pseurotin analogs is crucial for exploring their full therapeutic potential. Both total synthesis and semisynthesis play important roles in this endeavor. muni.czresearchgate.net

Key Strategies Include:

Total Synthesis of Analogs: De novo chemical synthesis allows for the creation of analogs with modifications that are inaccessible through semisynthesis. muni.czmuni.cz Flexible synthetic routes are designed to be amenable to the preparation of a wide range of analogs by introducing variations in the building blocks. acs.orgmuni.cz

Semisynthetic Modifications: As discussed, chemical modifications of isolated pseurotins, primarily pseurotin A, provide a direct route to a variety of analogs. researchgate.net

Biosynthetic Engineering: While not a purely chemical strategy, the manipulation of the biosynthetic pathways of pseurotin-producing fungi offers another avenue for generating novel analogs. nih.gov Understanding the biosynthetic gene cluster allows for the targeted modification of the final structure. nih.gov

Co-culture Techniques: Co-culturing different microorganisms can induce the production of new or previously unobserved secondary metabolites, including novel pseurotin analogs. nih.gov

These diverse strategies collectively contribute to the expansion of the chemical space around the pseurotin scaffold, facilitating the discovery of new compounds with potentially improved biological activities.

Structure Activity Relationship Sar Studies for Pseurotin E and Analogs

General Principles of SAR for Pseurotin (B1257602) Family

The pseurotin family of fungal metabolites is characterized by a unique and highly functionalized 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. muni.czbiorxiv.org Variations in the substituents at positions C2 and C8 give rise to a number of natural analogs. muni.cz Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of these compounds relates to their biological activities, which include inhibition of immunoglobulin E (IgE) production, antiangiogenic effects, and immunosuppressive properties. muni.czresearchgate.net

Initial SAR studies have been conducted primarily through the semisynthesis of analogs from the natural product pseurotin A. researchgate.net These studies have provided preliminary insights into the structural requirements for biological activity. For instance, chemical modifications of pseurotin A have led to the synthesis of various derivatives, including pseurotin E, pseurotin F2, and synerazol (B1245261), which have been instrumental in early SAR explorations. researchgate.net

A key aspect of the pseurotin structure is its complex stereochemistry, which is believed to be closely linked to its biological function. muni.cz The densely functionalized and stereochemically rich scaffold presents significant challenges for chemical synthesis and modification, which in turn limits the breadth of SAR studies. muni.cz

Specific Modifications and Their Impact on Biological Potency

10-Deoxypseurotin A and IgE Inhibition

A significant finding from SAR studies on pseurotin analogs is the potent IgE inhibitory activity of 10-deoxypseurotin A. researchgate.netnih.gov This analog was identified through a series of chemical modifications of pseurotin A. nih.govsigmaaldrich.com In vitro studies demonstrated that 10-deoxypseurotin A strongly inhibits the production of IgE with an IC50 value of 0.066 µM, making it considerably more potent than pseurotin A, which has an IC50 of 3.6 µM for IgE inhibition. nih.govebi.ac.ukmedchemexpress.comcaymanchem.com This highlights the importance of the substituent at the C10 position for this particular biological activity. The removal of the hydroxyl group at this position dramatically enhances the inhibitory effect on IgE production. researchgate.netnih.gov

Synerazol and Immunosuppressive Activity

Synerazol, another analog of pseurotin A, has been identified as having noteworthy immunosuppressive activity. researchgate.netnih.govtohoku.ac.jp Like 10-deoxypseurotin A, synerazol also exhibits IgE inhibitory activity. researchgate.net Specifically, synerazol has been shown to inhibit the mixed lymphocyte reaction, a common assay for assessing immunosuppressive effects. researchgate.net While pseurotin A did not show an inhibitory effect on T-cell proliferation induced by phytohemagglutinin in one model, its analog synerazol did inhibit T-cell proliferation. researchgate.net

Further modifications to the synerazol structure have been explored. For example, the directed biosynthesis of fluorinated analogs of synerazol has been achieved by feeding fluorophenylalanine to cultures of Aspergillus fumigatus. nih.gov Among these, 19- and 20-fluorosynerazols displayed potent anti-angiogenic activity. nih.gov Moreover, 19-fluorosynerazol demonstrated more potent cytotoxic activity against several cancer cell lines compared to the parent compound, synerazol. nih.gov

Below is a data table summarizing the reported biological activities of key pseurotin analogs.

| Compound | Key Structural Feature | Primary Biological Activity | Potency (IC50) |

| Pseurotin A | Parent compound | IgE Inhibition | 3.6 µM medchemexpress.comcaymanchem.com |

| 10-Deoxypseurotin A | Deoxy at C-10 | Strong IgE Inhibition | 0.066 µM nih.govebi.ac.uk |

| Synerazol | Analog of Pseurotin A | Immunosuppressive, IgE Inhibition | Not specified |

| 19-Fluorosynerazol | Fluorinated analog | Potent Anti-angiogenic, Cytotoxic | Not specified |

| 20-Fluorosynerazol | Fluorinated analog | Potent Anti-angiogenic | Not specified |

Challenges in Establishing Comprehensive SAR

Establishing a comprehensive structure-activity relationship for the pseurotin family is fraught with challenges. A primary limitation has been the reliance on semisynthesis from isolated natural products. researchgate.netmuni.cz This approach restricts the scope of possible structural modifications, as it is often difficult to selectively alter the densely functionalized core of the pseurotin molecule. muni.cz

The limited availability of natural pseurotins through fungal isolation also poses a significant hurdle to extensive analog synthesis and biological testing. muni.cz While total synthesis routes to some pseurotins have been developed, they are often complex and not easily adaptable for the large-scale production of a diverse range of analogs needed for thorough SAR studies. muni.cz

Furthermore, the stereochemical complexity of pseurotins adds another layer of difficulty. muni.cz The biological activity is likely tied to the specific three-dimensional arrangement of the molecule, and controlling the stereochemistry during synthesis is a non-trivial task. muni.cz The potential for stereochemical scrambling during chemical manipulations can further complicate the interpretation of SAR data. muni.cz

Finally, while various biological activities have been reported for different pseurotins, many of these are initial observations that have not been followed up with detailed mechanistic studies. muni.cz A deeper understanding of the molecular targets and mechanisms of action is needed to guide the rational design of new analogs and to build a more complete and predictive SAR model. uclan.ac.uk

Genetic and Environmental Regulation of Pseurotin Biosynthesis

Influence of Master Regulators of Secondary Metabolism (e.g., LaeA, FapR)

The biosynthesis of pseurotin (B1257602) A is governed by a hierarchical regulatory network. A key high-level regulator is LaeA, a global activator of secondary metabolism in many filamentous fungi. nih.gov In Aspergillus fumigatus, LaeA controls a subtelomeric region on chromosome VIII that houses the gene clusters for three distinct natural products: fumitremorgin, fumagillin (B1674178), and pseurotin A. nih.gov Deletion of the laeA gene leads to a significant reduction in the expression of the pseurotin biosynthetic genes and a corresponding loss of pseurotin production. nih.govnih.gov

Within this LaeA-controlled supercluster, a more specific layer of regulation is provided by the Zn(II)2Cys6 transcription factor known as FapR (also referred to as FumR). mdpi.combiorxiv.org The gene encoding FapR is located within the supercluster itself. nih.govbiorxiv.org Unlike LaeA, which has a global effect, FapR acts as a pathway-specific transcription factor, but with the unusual characteristic of regulating two separate biosynthetic pathways: those for pseurotin and fumagillin. nih.govmdpi.com The genes for these two metabolites are physically intertwined, and FapR co-regulates their expression. nih.govbiorxiv.org Deletion of fapR abolishes the production of both pseurotin and fumagillin, confirming its essential role as a positive regulator for these intertwined clusters. nih.govbiorxiv.org The expression of FapR is, in turn, positively regulated by LaeA, establishing a clear regulatory cascade where the global regulator LaeA activates the specific regulator FapR to switch on pseurotin biosynthesis. nih.gov

Interestingly, the regulation of pseurotin A is also linked to the biosynthesis of another virulence factor, gliotoxin (B1671588). The deletion of gliZ, the transcriptional activator for the gliotoxin pathway, leads to an upregulation of fumR (fapR) expression and a subsequent increase in pseurotin A production. nih.govresearchgate.net This suggests a cross-regulatory mechanism where the cell may shift its metabolic resources towards pseurotin A synthesis when gliotoxin production is compromised. nih.gov

Impact of Chromatin Modifiers on Pseurotin Production

The expression of fungal secondary metabolite gene clusters, which are often located in tightly packed heterochromatin regions, is heavily influenced by the chromatin state. frontiersin.org Chemical compounds that modify chromatin structure, such as inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), can therefore be used to activate these otherwise silent or lowly expressed gene clusters and alter the metabolic profile of the fungus. frontiersin.orgnih.gov

Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. frontiersin.orgresearchgate.net The application of HDAC inhibitors counteracts this process, promoting a more open chromatin state (euchromatin) and facilitating gene expression. frontiersin.org

In Aspergillus clavatus, treatment with various HDAC inhibitors has been shown to significantly influence the production of pseurotin A. nih.gov The addition of sodium butyrate (B1204436), valproic acid, or trichostatin A to the culture medium can substantially increase the yield of pseurotin A compared to control conditions. nih.govresearchgate.netmdpi.com For example, studies have demonstrated that 5 µM of trichostatin A or sodium butyrate can enhance pseurotin A production in specific media formulations. frontiersin.org These findings highlight that epigenetic modulation through HDAC inhibition is an effective strategy for upregulating the pseurotin biosynthetic pathway. frontiersin.orgnih.gov

DNA methyltransferases (DNMTs) are enzymes that catalyze the addition of methyl groups to DNA, a modification typically associated with gene silencing. frontiersin.org Inhibitors of DNMTs, such as the cytidine (B196190) analog 5-azacytidine (B1684299) (AZA), can be incorporated into DNA and prevent this methylation, leading to the activation of previously silenced genes. frontiersin.org

The use of 5-azacytidine has been shown to affect secondary metabolite production in Aspergillus clavatus. nih.gov Specifically, treatment with 5 µM 5-azacytidine was found to increase the production of pseurotin A in certain culture media. frontiersin.org This demonstrates that, similar to HDAC inhibitors, DNMT inhibitors can serve as chemical elicitors to activate the pseurotin gene cluster. nih.govmdpi.com

| Modifier Class | Compound | Organism | Observed Effect on Pseurotin A Production | Reference |

|---|---|---|---|---|

| HDAC Inhibitor | Valproic Acid | Aspergillus clavatus | Profound influence on accumulation; generally increased | nih.gov |

| HDAC Inhibitor | Trichostatin A | Aspergillus clavatus | Increased production | frontiersin.orgnih.gov |

| HDAC Inhibitor | Sodium Butyrate | Aspergillus clavatus | Significantly increased production | researchgate.netmdpi.com |

| DNMT Inhibitor | 5-Azacytidine | Aspergillus clavatus | Increased production in specific media | frontiersin.orgnih.gov |

Environmental Factors and Culture Conditions

The biosynthesis of pseurotin A is highly sensitive to the surrounding environment and the composition of the growth medium. ontosight.aiontosight.ai Fungi have evolved to produce specific secondary metabolites in response to particular nutritional cues and physical stresses, such as the availability of nitrogen or the partial pressure of oxygen. oup.com

Nutrient availability is a critical factor governing the production of secondary metabolites. oup.com In the case of pseurotin A, the type of nitrogen source in the culture medium can have a dramatic effect on its biosynthesis. Research on Aspergillus clavatus has shown that growing the fungus in a medium containing soya-derived peptone as the nitrogen source leads to substantially higher levels of pseurotin A compared to other nitrogen sources. nih.gov

In addition to macronutrients, trace elements like zinc also play a regulatory role. In Aspergillus fumigatus, an inverse relationship has been observed between the availability of zinc and the production of pseurotin A and gliotoxin. nih.gov High zinc concentrations tend to suppress gliotoxin biosynthesis while increasing the production of pseurotin A and fumagillin. nih.govresearchgate.net This effect is mediated through the zinc-responsive transcription factor ZafA, which appears to sequentially regulate pseurotin A biosynthesis via the gliotoxin regulator GliZ. nih.gov

One of the most potent environmental triggers for pseurotin A biosynthesis in Aspergillus fumigatus is hypoxia, or low-oxygen conditions. acs.orgacs.orgnih.gov Adaptation to hypoxic environments, such as those found in host tissues during infection, is crucial for the survival of this pathogenic fungus. acs.orgnih.gov Under hypoxic conditions (e.g., 0.2% O2), a comprehensive metabolic shift occurs, and the biosynthetic gene cluster for pseurotin A is strongly activated. acs.orgacs.org This induction is evident at the transcriptional, proteomic, and metabolite levels, with a marked increase in pseurotin A detected in hypoxic cultures compared to those grown under normal oxygen levels (normoxia). acs.orgacs.orgnih.gov The upregulation is linked to the hypoxia-sensing transcription factor SrbA. acs.org This stimulation of secondary metabolite production by oxygen depletion represents a key adaptive strategy for the fungus. acs.orgnih.gov

| Factor | Condition | Organism | Observed Effect on Pseurotin A Production | Reference |

|---|---|---|---|---|

| Nitrogen Source | Soya-derived peptone | Aspergillus clavatus | Substantially higher production | nih.gov |

| Trace Element | High Zinc Concentration | Aspergillus fumigatus | Increased production | nih.govresearchgate.net |

| Oxygen Availability | Hypoxia (low oxygen) | Aspergillus fumigatus | Strongly induced biosynthesis | acs.orgacs.orgnih.govcaymanchem.com |

Fermentation Length

The duration of the fermentation process is a critical parameter that significantly influences the yield and profile of pseurotin biosynthesis. Research indicates that the production of pseurotins by cultivating fungi, such as Aspergillus fumigatus, is highly dependent on the incubation time, with optimal periods varying based on the specific pseurotin derivative and the fermentation conditions.

Generally, the cultivation period for pseurotin production can range from 24 to 300 hours. google.comgoogle.comgoogle.com However, a more preferential window for achieving substantial yields is often cited between 36 and 140 hours. google.comgoogle.comgoogle.com For instance, the production of pseurotins F1 and F2 by Aspergillus fumigatus DSM 6598 has been observed to reach its maximum after approximately 120 hours of fermentation. google.com

In a study focusing on pseurotin A and 8-O-demethylpseurotin A from an osmophilic strain of Aspergillus fumigatus, the biosynthesis of pseurotin A was initiated once the pH of the medium dropped below 4.0 and the primary carbon source was nearly depleted. The peak production of pseurotin A was observed between 120 and 160 hours of cultivation. tandfonline.com This suggests that pseurotin production is a feature of the secondary metabolism of the fungus, which commences as the culture enters the stationary phase.

Further studies on the optimization of antibacterial metabolite production from Aspergillus fumigatus have shown that the highest yield of active compounds was achieved after an 8-day (192-hour) contact time under specific pH and agitation conditions. ibbj.org This longer fermentation period highlights that for certain strains and conditions, an extended duration may be necessary to maximize the output of bioactive metabolites, including pseurotins. In some cases, the cultivation time can extend from one week to a month, depending on the specific composition of the medium and the cultivation temperature. google.com

The monitoring of the fermentation process can be carried out by tracking parameters such as the pH of the culture, the mycelium volume, and through chromatographic methods like thin-layer chromatography (TLC) or high-pressure liquid chromatography (HPLC) to determine the concentration of the produced pseurotins over time. google.comgoogle.com

Table 1: Effect of Fermentation Time on Pseurotin Production

| Fermentation Time (Hours) | Observation | Pseurotin Derivative(s) | Producing Organism | Citation |

|---|---|---|---|---|

| 24 - 300 | General cultivation range for production. | Pseurotins | Aspergillus fumigatus | google.comgoogle.com |

| 36 - 140 | Preferred cultivation range for optimal yield. | Pseurotins | Aspergillus fumigatus | google.comgoogle.com |

| ~120 | Maximum production reached. | Pseurotins F1/F2 | Aspergillus fumigatus DSM 6598 | google.com |

| 120 - 160 | Maximum production reached after pH drop < 4.0. | Pseurotin A | Osmophilic Aspergillus fumigatus | tandfonline.com |

| 192 (8 days) | Highest yield of active antibacterial compounds. | Not specified, but includes antibacterial metabolites | Aspergillus fumigatus | ibbj.org |

| 168 - 720 (7-30 days) | General cultivation time depending on medium and temperature. | Pseurotin A | Cordyceps ophioglossoides | google.com |

Co-Cultivation with other Microorganisms

The biosynthesis of pseurotins can be significantly influenced by the interaction of the producing fungus with other microorganisms in a shared environment, a technique known as co-cultivation or mixed fermentation. This approach mimics the natural competitive or symbiotic interactions between microbes and has been shown to be a powerful strategy for activating silent biosynthetic gene clusters, leading to the production of novel or previously undetected secondary metabolites, including new pseurotin derivatives.

A notable example is the co-cultivation of the marine-derived fungus Aspergillus fumigatus MR2012 with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34. This inter-species interaction induced the production of two pseurotin compounds, 11-O-methylpseurotin A and a new derivative, pseurotin G, which were not detected when the fungus was grown in a pure culture (axenic culture) under the same conditions. In addition to the pseurotins, this co-culture also led to the production of other fungal metabolites like terezine D and luteoride D. mdpi.com

Interestingly, the interaction between microorganisms during co-cultivation can be highly specific. When the same Aspergillus fumigatus MR2012 was co-cultivated with a different bacterial strain, Streptomyces leeuwenhoekii C58, the production of major fungal metabolites typically seen in the axenic culture was suppressed. mdpi.com This demonstrates that the outcome of co-cultivation on the metabolic profile of the pseurotin-producing fungus is dependent on the specific interacting microbial partner.

The underlying mechanism for the induction of these cryptic metabolites is thought to be related to the microbial competition and chemical cross-talk between the co-cultured organisms. The stress induced by the presence of a competing microbe can trigger the expression of otherwise silent biosynthetic gene clusters in the fungus. This activation serves as a defense mechanism or a means of communication, resulting in an enhanced chemical diversity of the produced compounds.

Co-cultivation not only induces the production of new compounds but can also enhance the titers of constitutively produced metabolites. For example, while the co-culture of A. fumigatus MR2012 with S. leeuwenhoekii C58 suppressed some fungal metabolites, it doubled the production of the bacterial metabolite chaxapeptin. mdpi.com This highlights the bilateral nature of the metabolic exchange and induction that can occur in mixed fermentation systems.

Ecological Roles of Pseurotins in Microbial Communities

Shaping Bacterial Community Diversity (e.g., in cheese rind microbiomes)

Detailed research into the microbial ecosystems of cheese rinds has provided significant insights into the ecological role of pseurotins, including the putative involvement of pseurotin (B1257602) E. biorxiv.org These communities, typically low in complexity, serve as ideal models for studying the mechanisms of microbial interactions. researchgate.netjlsteenwyk.com

A study focusing on a Penicillium species isolated from a natural-rind cheese demonstrated that the fungus produces a range of pseurotins which strongly inhibit bacterial growth and structure the bacterial community. biorxiv.orgbiorxiv.org Metabolite profiling of the wild-type Penicillium strain confirmed the production of several pseurotins, including pseurotin A and putative pseurotins B, C, D, and E. biorxiv.org

To confirm the role of these compounds, researchers created mutant fungal strains. One mutant had the global regulator gene, laeA, deleted (ΔlaeA). This resulted in a significant reduction in the production of all pseurotin analogues, including a 140-fold decrease in pseurotin A. biorxiv.orgosti.govresearchgate.net When this ΔlaeA mutant was co-cultured with a model cheese rind bacterial community, the total abundance of bacteria was significantly higher than when cultured with the wild-type fungus. researchgate.netbiorxiv.orgnih.gov

Furthermore, a second mutant was created by disrupting a core gene in the pseurotin biosynthetic gene cluster (BGC), psoA. biorxiv.org This mutant (ΔpsoA) specifically lost the ability to produce pseurotins. biorxiv.orgbiorxiv.org In the presence of this ΔpsoA mutant, the bacterial community composition was restored to a state resembling the control group where no fungus was present. biorxiv.orgosti.gov For instance, communities grown with the wild-type Penicillium were dominated by the bacterium Staphylococcus equorum, whereas communities grown with the pseurotin-deficient mutant showed a more evenly mixed population of all bacterial species in the model community. biorxiv.orgjlsteenwyk.com These findings demonstrate that the production of the pseurotin suite of compounds, including pseurotin E, is a key mechanism by which fungi can control and shape the diversity of surrounding bacterial communities. biorxiv.orgresearchgate.net

Table 1: Effect of Penicillium sp. Pseurotin Production on Cheese Rind Bacterial Community Composition

| Penicillium Strain | Pseurotin Production | Key Bacterial Genera Relative Abundance | Overall Bacterial Abundance |

| Wild-Type (MB_WT) | Active | Dominated by Staphylococcus | Low |

| ΔlaeA Mutant | Significantly Reduced | Mix of Staphylococcus, Brevibacterium, Brachybacterium, Psychrobacter | High |

| ΔpsoA Mutant | Inactivated | Mix of Staphylococcus, Brevibacterium, Brachybacterium, Psychrobacter | High |

| Control (Bacteria Alone) | N/A | Mix of Staphylococcus, Brevibacterium, Brachybacterium, Psychrobacter | High |

| This table is a representation of findings from research where bacterial communities were co-cultured with different Penicillium strains. researchgate.netbiorxiv.org |

Role in Fungal Strain Competition and Host-Microbe Interactions

The production of secondary metabolites like pseurotins is a critical strategy for fungi in competing with other microbes for resources. asm.orgd-nb.info The antibacterial properties of the pseurotin cocktail enable the producing fungus to inhibit or eliminate bacterial competitors, thereby securing its niche. asm.org Research on the insect-pathogenic fungus Metarhizium robertsii showed that it produces a cocktail of chemicals, including pseurotin A, which allows it to combat a diverse range of bacteria more effectively than any single compound could alone. asm.org This "more-the-better" strategy highlights the importance of producing a suite of related compounds, such as the various pseurotins, for successful adaptation and competition in diverse environments. asm.org

In the context of host-microbe interactions, particularly during pathogenic infections, pseurotins appear to play a significant role. The pathogenic fungus Aspergillus fumigatus possesses an intertwined biosynthetic gene cluster for producing both fumagillin (B1674178) and pseurotins. nih.gov Studies using a murine model of pulmonary aspergillosis found that a majority of the genes within this fumagillin/pseurotin cluster were significantly upregulated during the advanced stages of infection. nih.gov This suggests an active role for these metabolites in the host environment during the infection process. nih.gov

While direct functional studies on this compound in pathogenesis are limited, research on the closely related pseurotin A provides valuable context. Pseurotin A is known to be an inhibitor of immunoglobulin E (IgE), a key component of the host immune response. researchgate.netfrontiersin.org Additionally, the biosynthesis of pseurotins in A. fumigatus has been shown to increase in response to hypoxia (low oxygen), a condition the fungus frequently encounters within host tissues during infection. frontiersin.orgmdpi.com Deletion of the psoA gene in A. fumigatus, which prevents pseurotin production but leaves fumagillin production intact, was used to analyze the metabolite's role in damaging host pulmonary epithelial cells. nih.gov The upregulation of the entire gene cluster during infection points to a coordinated function for the resulting metabolites in mediating the host-pathogen interaction. nih.gov

Advanced Research Methodologies in Pseurotin E Studies

Spectroscopic Techniques for Structural Characterization

The definitive identification and structural elucidation of pseurotin (B1257602) E and its analogs rely heavily on a combination of sophisticated spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the molecular formula of these compounds. cdnsciencepub.comresearchgate.net For instance, the molecular formula of pseurotin A1 was established as C22H25NO8Na+ based on its HR-ESI-MS data. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the carbon-hydrogen framework. cdnsciencepub.comresearchgate.netresearchgate.net Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to piece together the connectivity of atoms within the molecule. cdnsciencepub.com The chemical structure of pseurotin A, for example, was elucidated through extensive analysis of its 1D and 2D NMR data, which revealed its characteristic 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. cdnsciencepub.comscispace.com

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and amide groups. cdnsciencepub.comslovetres.si Furthermore, circular dichroism (CD) experiments are used to determine the absolute stereochemistry of these chiral molecules. cdnsciencepub.comresearchgate.net The absolute configuration of new pseurotin derivatives, pseurotin A1 and A2, was assigned through the analysis of their CD spectra. cdnsciencepub.com

Table 1: Spectroscopic Data for Pseurotin Analogs

| Compound | Molecular Formula | Key NMR Signals (δ in ppm) | Mass Spectrometry (m/z) |

| Pseurotin A1 | C22H25NO8Na+ | ¹H: 3.97 (s), ¹³C: various | 454.1458 [M + Na]+ |

| Pseurotin A | C22H25NO8 | ¹H: various, ¹³C: various | 432.2 [M + H]+, 454.2 [M + Na]+ |

| Pseurotin A2 | C22H25NO8Na+ | ¹H: various, ¹³C: various | 454.1472 [M + Na]+ |

Genetic Engineering Approaches

Genetic engineering has been a powerful tool for dissecting the biosynthetic pathway of pseurotins. By manipulating the genes within the pseurotin biosynthetic gene cluster (BGC), researchers can understand the function of each enzyme involved in the production of these complex molecules. nih.govnih.gov

Targeted Gene Deletion

Targeted gene deletion is a key technique used to determine the function of specific genes in the pseurotin biosynthetic pathway. nih.govnih.govpnas.org By systematically deleting genes in the producing organism, such as Aspergillus fumigatus, and analyzing the resulting metabolic profile, scientists can pinpoint which gene is responsible for a particular biosynthetic step. nih.govnih.gov For example, the deletion of the psoA gene, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), was shown to abolish the production of pseurotin A, confirming its essential role in the biosynthesis of the core structure. nih.govplos.orgebi.ac.uk Similarly, the deletion of other genes like psoC, psoD, and psoE also led to the loss of pseurotin production, indicating their involvement in tailoring the molecule. pnas.org The disruption of the psoA gene using the CRISPR-Cas9 system also confirmed its requirement for pseurotin production in Penicillium sp. biorxiv.org

Gene Overexpression

In contrast to gene deletion, gene overexpression can be used to increase the production of a specific metabolite or to identify the function of a gene by observing the accumulation of its product. nih.govebi.ac.uk Overexpression of the psoA gene in A. fumigatus led to an accumulation of pseurotin A, further solidifying its role as a key biosynthetic gene. nih.govebi.ac.uk This technique has been instrumental in confirming the involvement of the psoA gene in pseurotin A biosynthesis. mdpi.com

Heterologous Expression Systems for Biosynthetic Enzyme Characterization

Heterologous expression involves introducing a gene or a set of genes from one organism into another, often a more genetically tractable host, to study the function of the encoded enzymes. This approach has been valuable in characterizing the enzymes of the pseurotin biosynthetic pathway. jst.go.jpresearchgate.net For instance, plasmid-based expression systems in a fungal host can be used for the rapid assembly of engineered biosynthetic pathways. jst.go.jp This method allows for the functional analysis of individual enzymes in a controlled environment, away from the complex metabolic network of the native producer. jst.go.jpresearchgate.net

In Vivo Bioconversion and In Vitro Enzyme Assays

Combining in vivo and in vitro studies provides a comprehensive understanding of the pseurotin biosynthetic pathway. nih.govnih.gov

In vivo bioconversion experiments involve feeding a potential intermediate to a mutant strain that is blocked at a specific step in the pathway. If the mutant strain can convert the fed compound into downstream products, it confirms the role of the missing enzyme and the identity of the intermediate. This technique, coupled with targeted gene deletion, has been used to identify several intermediates in the pseurotin biosynthesis. nih.govnih.govresearchgate.net

In vitro enzyme assays involve purifying a specific enzyme and testing its activity with a substrate in a test tube. This allows for the detailed characterization of the enzyme's function, including its substrate specificity and catalytic mechanism. For example, in vitro assays with the bifunctional enzyme PsoF demonstrated its dual C-methyltransferase and epoxidase activities. nih.govresearchgate.net These assays showed that PsoF could convert a chemically synthesized substrate into a methylated product and also catalyze epoxidation reactions. nih.gov

Table 2: Key Enzymes in Pseurotin Biosynthesis and their Characterization Methods

| Enzyme | Gene | Function | Characterization Method(s) |

| PsoA | psoA | PKS-NRPS, core scaffold synthesis | Gene deletion, Gene overexpression |

| PsoC | psoC | Methyltransferase | Gene deletion |

| PsoD | psoD | P450 monooxygenase | Gene deletion |

| PsoE | psoE | Glutathione (B108866) S-transferase (predicted) | Gene deletion |

| PsoF | psoF | Bifunctional C-methyltransferase/epoxidase | Gene deletion, In vitro enzyme assays |

Molecular Biology Techniques

A variety of standard molecular biology techniques are fundamental to the genetic manipulation and analysis of pseurotin-producing fungi. These include the use of polymerase chain reaction (PCR) to amplify DNA fragments for creating gene deletion cassettes. pnas.org Southern blot analysis is often used to confirm the successful integration of these cassettes into the fungal genome. pnas.org Northern blot analysis and quantitative PCR (qPCR) are employed to study the expression levels of biosynthetic genes under different conditions or in different mutant strains. nih.govnih.govnih.gov For instance, Northern blot analysis has been used to show the upregulation of pseurotin biosynthetic genes in response to specific environmental cues. nih.gov

An article focusing on the chemical compound "pseurotin E" cannot be generated based on the provided search results. The search results primarily discuss pseurotin A and pseurotin D, with only passing mentions of this compound in the context of its synthesis or as part of a group of pseurotin analogs. There is insufficient specific data on the application of the requested advanced research methodologies (RNA-Sequencing, qPCR, Western Blotting, cell-based assays, yeast genetic screens, and metabolite profiling) to this compound itself. The detailed findings, data tables, and in-depth analysis required for the article are available for other pseurotins but not for this compound.

Future Research Perspectives on Pseurotin E

Elucidation of Direct Molecular Targets and Binding Mechanisms

A significant hurdle in the development of pseurotin (B1257602) E for any potential application is the incomplete understanding of its direct molecular targets. While various biological effects have been observed for the pseurotin class of compounds, the specific proteins or other macromolecules with which they interact to elicit these effects are largely unknown. Future research must prioritize the identification and validation of these targets. Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening approaches could be employed to isolate and identify the binding partners of pseurotin E.

Once potential targets are identified, detailed studies of the binding mechanisms will be crucial. This includes determining the binding affinity, kinetics, and the specific molecular interactions at the atomic level. Techniques like X-ray crystallography or cryo-electron microscopy of this compound in complex with its target(s) would provide invaluable insights into the binding mode, informing the design of more potent and selective analogs.

Further Mechanistic Studies of Biological Activities

Pseurotins have been reported to exhibit a range of biological activities, including immunomodulatory and anti-inflammatory effects. For instance, pseurotin D has been shown to inhibit the activation of human T cells and affect their differentiation nih.gov. Pseurotin A has demonstrated the ability to inhibit osteoclastogenesis, the process of bone resorption, by suppressing reactive oxygen species nih.gov. Additionally, anti-angiogenic properties and the inhibition of immunoglobulin E (IgE) production have been attributed to members of the pseurotin family nih.govresearchgate.net.

Future research should focus on conducting in-depth mechanistic studies to understand how this compound modulates these cellular processes. This involves dissecting the signaling pathways that are affected by the compound. For example, investigating its impact on key signaling cascades such as NF-κB, MAPK, and STAT pathways, which are central to immune responses and inflammation, would be a critical step nih.govnih.gov. Understanding these mechanisms will be essential for identifying potential therapeutic applications for this compound in inflammatory and autoimmune diseases, as well as in cancer and bone disorders.

Exploration of Full Stereochemical Matrix and Its Impact on Biological Profiles

This compound possesses a complex stereochemical architecture. The precise arrangement of atoms in three-dimensional space is known to be critical for the biological activity of natural products. The biosynthesis of pseurotins involves enzymes that catalyze stereospecific reactions, resulting in a particular stereoisomer nih.gov. However, it is plausible that other stereoisomers of this compound, which may not be produced naturally, could exhibit different or enhanced biological activities.

A comprehensive exploration of the full stereochemical matrix of this compound is therefore a compelling avenue for future research. This would involve the chemical synthesis of all possible stereoisomers of the molecule. Each of these isomers would then need to be systematically evaluated in a panel of biological assays to determine how changes in stereochemistry affect their activity and target selectivity. This approach could lead to the discovery of novel analogs with improved therapeutic properties.

Development of Novel Synthetic Methodologies for Structurally Diverse Analogs

The structural complexity of this compound presents a significant challenge for chemical synthesis. The development of efficient and flexible synthetic routes is a prerequisite for a thorough investigation of its structure-activity relationships (SAR) and for producing sufficient quantities for preclinical studies. Future research in this area should focus on creating novel synthetic methodologies that allow for the efficient construction of the core pseurotin scaffold and the introduction of diverse chemical modifications.

Inspired by strategies applied to other complex natural products, the development of simplified analogs of this compound that retain the key pharmacophoric features could be a fruitful approach nih.gov. This could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to generate a library of structurally diverse analogs is essential for optimizing the biological profile of this compound and developing potential drug candidates.

Investigation of Ecological Impacts in Diverse Microbiomes

This compound is a secondary metabolite produced by fungi, and as such, it likely plays a role in the producing organism's interactions with its environment and other microorganisms pnas.org. The ecological impact of this compound in diverse microbiomes is an unexplored but important area of research. Understanding the natural function of this compound could provide insights into its biological activities and potential applications.

Future studies could investigate the effect of this compound on the composition and function of various microbial communities, such as those found in the soil, on plants, or in the gut of animals gu.senih.govnih.gov. This could reveal, for example, whether this compound has antimicrobial properties against competing microbes or if it acts as a signaling molecule. Such ecological studies could uncover novel biological activities and provide a more complete understanding of the role of this fungal metabolite in nature.

Combinatorial Biosynthesis for Engineered Pseurotin Derivatives

The elucidation of the biosynthetic pathway of pseurotins opens up the possibility of using combinatorial biosynthesis to generate novel derivatives nih.govnih.gov. This approach involves the genetic engineering of the biosynthetic gene cluster to alter the structure of the final product mushroomreferences.comresearchgate.net. By introducing, deleting, or modifying the genes encoding the biosynthetic enzymes, it is possible to create a library of "unnatural" natural products.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for identifying and characterizing pseurotin E in fungal extracts?

- Methodology : Use high-resolution liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) to isolate and structurally characterize this compound. Comparative analysis with known analogs (e.g., pseurotin A) can resolve spectral ambiguities .

- Data Considerations : Include retention times, molecular ion peaks ([M+H]⁺/[M-H]⁻), and fragmentation patterns in supplementary tables. Reference spectral libraries for fungal secondary metabolites to validate findings.

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

- Approach : Employ cell-based assays (e.g., cytotoxicity, antimicrobial, or immunomodulatory assays) with dose-response curves (e.g., IC₅₀ values). Include positive controls (e.g., standard antibiotics) and negative controls (solvent-only treatments) to ensure reproducibility .

- Key Variables : Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) and cell viability thresholds (e.g., MTT assay). Report raw data and statistical significance (p-values) in tabular form.

Advanced Research Questions

Q. What molecular techniques are effective for elucidating this compound’s biosynthetic pathway in fungal systems?

- Strategy : Use gene knockout or CRISPR-Cas9 to disrupt putative biosynthetic gene clusters (BGCs) in fungal strains (e.g., Aspergillus spp.). Metabolomic profiling of mutants can link gene clusters to this compound production .

- Data Contradictions : If BGC inactivation does not abolish this compound synthesis, consider cross-talk with other pathways or silent gene clusters activated under stress conditions. Use RNA-seq to identify differentially expressed genes during fermentation .

Q. How can conflicting data on this compound’s pharmacological effects be resolved?

- Analysis Framework : Conduct systematic reviews with inclusion/exclusion criteria (e.g., study design, dosage ranges). Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and subgroup analyses (e.g., cell type, assay methodology) .

- Case Example : If studies report both pro-inflammatory and anti-inflammatory effects, evaluate context-dependent factors (e.g., concentration-dependent activity, interaction with host receptors) via transcriptomic profiling .

Q. What computational tools are suitable for predicting this compound’s molecular targets?

- Workflow : Apply molecular docking (e.g., AutoDock Vina) to screen this compound against protein databases (e.g., PDBe). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

- Limitations : Address false positives by cross-referencing with gene ontology (GO) terms relevant to this compound’s known biological roles (e.g., chitin synthase inhibition) .

Experimental Design and Validation

Q. How to optimize fermentation conditions for this compound yield in lab-scale cultures?

- Design : Use response surface methodology (RSM) to test variables like pH, temperature, and carbon/nitrogen ratios. Include a central composite design (CCD) for multivariate analysis .

- Validation : Compare yields across three biological replicates and report coefficients of variation (CV) ≤15% to confirm robustness.

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Selection Metrics : Prioritize analogs with conserved core structures (e.g., spirocyclic rings) but variable substituents. Use principal component analysis (PCA) to cluster analogs based on physicochemical properties (e.g., logP, polar surface area) .

Data Reporting and Reproducibility

Q. How to ensure reproducibility in this compound research across laboratories?

- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/LC-MS data via public repositories (e.g., GNPS) and document strain accession numbers (e.g., ATCC) .

- Troubleshooting : Address batch-to-batch variability in fungal metabolites by standardizing culture media and extraction protocols. Include negative controls in all assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.